9(S)-HETE-d8

Description

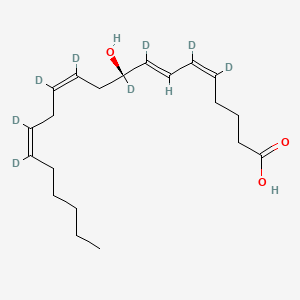

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(5Z,7E,9S,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m0/s1/i6D,7D,9D,10D,11D,13D,17D,19D |

InChI Key |

KATOYYZUTNAWSA-KTKFBEHZSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C[C@@]([2H])(/C(=C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/[2H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 9-HETE Signaling in Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, 9-HETE plays a significant, though not fully elucidated, role in the complex network of inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of 9-HETE's involvement in inflammatory pathways, its biosynthesis, and its effects on key immune cells. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent signaling cascades to serve as a valuable resource for researchers in inflammation and drug development.

Introduction to 9-HETE and Inflammation

Inflammation is a fundamental protective response to infection or tissue injury, characterized by the coordinated activation of various immune cells and the release of inflammatory mediators.[1] Eicosanoids, a class of signaling molecules derived from the metabolism of arachidonic acid, are critical players in this process.[2] Hydroxyeicosatetraenoic acids (HETEs) are a major group of eicosanoids with diverse biological activities.[3] Among them, 9-HETE has emerged as a pro-inflammatory mediator, primarily implicated in the recruitment and activation of leukocytes, such as neutrophils and eosinophils.[4] Understanding the signaling pathways governed by 9-HETE is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.

Biosynthesis of 9-HETE

9-HETE is synthesized from arachidonic acid through multiple enzymatic pathways, primarily involving lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes.[3]

-

Lipoxygenase Pathway: Arachidonic acid released from the cell membrane is converted to hydroperoxyeicosatetraenoic acids (HPETEs) by LOX enzymes. These HPETEs are then reduced to their corresponding stable HETEs. While 5-LOX, 12-LOX, and 15-LOX are the most studied, the specific LOX responsible for 9-HETE production can vary depending on the cell type and stimulus.

-

Cytochrome P450 Pathway: CYP enzymes can also directly hydroxylate arachidonic acid to form various HETEs, including 9-HETE.

-

Lipid Peroxidation: Non-enzymatic lipid peroxidation can also lead to the formation of a racemic mixture of HETEs, including 9-HETE.

9-HETE Signaling in Inflammatory Cells

While a specific, high-affinity receptor for 9-HETE has not been definitively identified, its biological effects are thought to be mediated through G-protein coupled receptors (GPCRs), similar to other HETEs like 12-HETE which is known to signal through GPR31. The downstream signaling cascade likely involves the activation of key inflammatory pathways.

Neutrophil Chemotaxis and Activation

9-HETE is a potent chemoattractant for neutrophils, a critical step in the acute inflammatory response. The binding of 9-HETE to its putative receptor on neutrophils is hypothesized to activate intracellular signaling pathways leading to:

-

Intracellular Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signal for cell migration and activation.

-

MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, is a central signaling pathway in inflammation that can be activated by GPCRs. This pathway regulates various cellular processes, including gene expression and cell motility.

-

Reactive Oxygen Species (ROS) Production: 9-HETE may stimulate the production of ROS through the activation of NADPH oxidase, a key enzyme in the neutrophil respiratory burst.

Eosinophil Chemotaxis

Similar to its effects on neutrophils, 9-HETE is also involved in the chemotaxis of eosinophils, which are key effector cells in allergic inflammation and asthma.

Cytokine Production

The activation of inflammatory cells by 9-HETE can lead to the production and release of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), further amplifying the inflammatory response. However, specific quantitative data on 9-HETE-induced cytokine release is an area requiring further investigation.

Quantitative Data on 9-HETE Activity

| Parameter | Cell Type | Value | Reference |

| Chemotactic Potency | Human Neutrophils | Peak response at 5 µg/ml (for 8-HETE:9-HETE mixture) |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of neutrophils towards a chemoattractant gradient.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.

-

Chamber Setup: Use a Boyden chamber or a multi-well transwell plate with a porous membrane (e.g., 3-5 µm pores).

-

Chemoattractant: Add 9-HETE (at various concentrations) to the lower chamber. A vehicle control (e.g., ethanol) should be included.

-

Cell Seeding: Add isolated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane.

-

Fix and stain the membrane (e.g., with Diff-Quik).

-

Count the number of migrated cells on the underside of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM).

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to 9-HETE stimulation.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HL-60 cells differentiated into neutrophil-like cells) in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope equipped for live-cell imaging.

-

Stimulation: Add 9-HETE (at various concentrations) to the cells.

-

Kinetic Measurement: Immediately after adding 9-HETE, measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the dose-response relationship.

Reactive Oxygen Species (ROS) Production Assay

This assay detects the production of ROS in cells stimulated with 9-HETE.

Methodology:

-

Cell Preparation: Prepare neutrophils or other relevant immune cells.

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) for superoxide (B77818) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for general ROS.

-

Stimulation: Treat the cells with 9-HETE. Include appropriate positive (e.g., PMA) and negative (vehicle) controls.

-

Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or plate reader. An increase in fluorescence corresponds to an increase in ROS production.

Analytical Methods for 9-HETE Quantification

Accurate quantification of 9-HETE in biological samples is essential for studying its role in inflammation.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and specificity, allows for quantification of multiple eicosanoids simultaneously. | Requires specialized equipment and expertise. |

| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | High sensitivity and specificity. | Requires derivatization of the analyte. |

| ELISA | Enzyme-linked immunosorbent assay using specific antibodies. | High throughput, relatively simple to perform. | Potential for cross-reactivity with other HETEs, lower specificity than MS-based methods. |

Conclusion and Future Directions

9-HETE is an important lipid mediator that contributes to the inflammatory response, primarily by promoting the chemotaxis and activation of neutrophils and eosinophils. While its biosynthetic pathways are relatively well-understood, the specific receptor and the complete downstream signaling cascade for 9-HETE remain to be fully elucidated. Future research should focus on identifying the 9-HETE receptor, delineating its precise signaling pathways, and further quantifying its effects on cytokine production and in vivo inflammatory models. A deeper understanding of 9-HETE's role in inflammation will be instrumental in developing novel therapeutic agents for a range of inflammatory disorders.

References

- 1. 20-HETE increases NADPH oxidase-derived ROS production and stimulates the L-type Ca2+ channel via a PKC-dependent mechanism in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9(S)-HETE-d8: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9(S)-hydroxyeicosatetraenoic acid-d8 (9(S)-HETE-d8), a deuterated derivative of the biologically active lipid mediator 9(S)-HETE. This document details its chemical properties, provides a representative experimental protocol for its use as an internal standard in mass spectrometry, and explores the signaling pathway of its non-deuterated counterpart.

Core Properties of this compound

This compound is a valuable tool in biomedical research, primarily utilized as an internal standard for the accurate quantification of endogenous 9(S)-HETE in biological samples by mass spectrometry. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 2738376-86-6[1] |

| Molecular Formula | C₂₀H₂₄D₈O₃[1] |

| Molecular Weight | 328.52[1] |

Quantification of 9(S)-HETE using this compound by LC-MS/MS

The following is a representative protocol for the quantification of 9(S)-HETE in biological samples, such as plasma or cell culture supernatants, using this compound as an internal standard. This method is adapted from established protocols for similar deuterated eicosanoids.

Experimental Protocol: Lipid Extraction and Analysis

-

Sample Preparation:

-

To 200 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of this compound in a suitable solvent like methanol.

-

Add 1 mL of an extraction solvent mixture, such as 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).[1]

-

Vortex the mixture briefly.

-

-

Liquid-Liquid Extraction:

-

Add 2 mL of hexane to the sample mixture.

-

Vortex thoroughly for 3 minutes to ensure complete mixing.

-

Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.[1]

-

Carefully transfer the upper organic layer (hexane) containing the lipids to a clean tube.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the hexane under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of the mobile phase, typically a methanol/water mixture, for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and daughter ions of both endogenous 9(S)-HETE and the this compound internal standard.

-

Experimental Workflow for Quantification

Caption: Workflow for the quantification of 9(S)-HETE.

Biological Activity of 9(S)-HETE: The RXRγ Signaling Pathway

9(S)-HETE, the non-deuterated form of the compound of interest, is a known agonist of the Retinoid X Receptor gamma (RXRγ), a nuclear receptor that plays a crucial role in regulating gene expression. The activation of RXRγ by ligands like 9(S)-HETE initiates a cascade of events leading to changes in cellular function.

RXRγ typically functions by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Upon ligand binding to one or both partners of the heterodimer, a conformational change occurs. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.

RXRγ Signaling Pathway

References

Non-Enzymatic Formation of 9-HETE from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. While enzymatic pathways involving lipoxygenases are well-characterized sources of HETE isomers, the non-enzymatic formation of 9-HETE through lipid peroxidation is a significant contributor to its production, particularly under conditions of oxidative stress. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and analytical techniques related to the non-enzymatic generation of 9-HETE from arachidonic acid. This process, driven by reactive oxygen species (ROS), leads to a racemic mixture of 9(R)-HETE and 9(S)-HETE and is implicated in various physiological and pathological processes.[1]

Core Mechanism: Free Radical-Mediated Peroxidation

The non-enzymatic formation of 9-HETE is a classic example of a free radical chain reaction, often referred to as autoxidation or lipid peroxidation.[1][2] This process can be divided into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This results in the formation of a carbon-centered arachidonyl radical.

Propagation: The arachidonyl radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical (AA-OO•). This peroxyl radical can then abstract a hydrogen atom from another arachidonic acid molecule, propagating the chain reaction and forming a hydroperoxyeicosatetraenoic acid (HpETE) and a new arachidonyl radical. 9-Hydroperoxyeicosatetraenoic acid (9-HpETE) is one of the primary hydroperoxide isomers formed.

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.

The 9-HpETE formed during propagation is subsequently reduced to the more stable 9-HETE. This reduction can occur non-enzymatically or be facilitated by cellular peroxidases.

Experimental Protocols for Inducing Non-Enzymatic 9-HETE Formation

Several in vitro systems can be employed to induce the non-enzymatic peroxidation of arachidonic acid and subsequent formation of 9-HETE.

Copper-Catalyzed Oxidation of Arachidonic Acid in Liposomes

This method utilizes the oxidative properties of copper ions to initiate lipid peroxidation in a liposomal system, which mimics a biological membrane.

Materials:

-

Arachidonic acid

-

Phosphatidylcholine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (B86663) (CuSO₄) solution

-

Butylated hydroxytoluene (BHT)

-

Hexane

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Liposome (B1194612) Preparation:

-

Prepare a mixture of phosphatidylcholine and arachidonic acid (e.g., in a 10:1 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles.

-

-

Initiation of Oxidation:

-

Dilute the liposome suspension to the desired final concentration of arachidonic acid (e.g., 100 µM) in PBS.

-

Initiate the oxidation by adding a fresh solution of CuSO₄ to a final concentration of 10 µM.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 1, 2, 4, 8 hours).

-

-

Termination of Reaction and Extraction:

-

Stop the reaction by adding BHT (final concentration 0.01%) to prevent further oxidation.

-

Acidify the sample to pH 3.5 with 0.1 M HCl.

-

Extract the lipids using a Folch extraction (chloroform:methanol, 2:1, v/v) or by solid-phase extraction (SPE). For SPE, condition the C18 cartridge with methanol and then water. Load the sample, wash with water, and elute the lipids with methanol or ethyl acetate.

-

-

Sample Preparation for Analysis:

-

Evaporate the solvent from the extracted lipids under nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

-

tert-Butyl Hydroperoxide (t-BHP)-Induced Oxidation in Cell Culture

This protocol describes the induction of lipid peroxidation in a cellular context using the organic hydroperoxide, t-BHP.

Materials:

-

Cell line of interest (e.g., endothelial cells, hepatocytes)

-

Cell culture medium

-

Arachidonic acid

-

tert-Butyl hydroperoxide (t-BHP)

-

Phosphate-buffered saline (PBS)

-

Internal standards for HETEs (e.g., d8-9-HETE)

-

Methanol

-

Solid-phase extraction (SPE) cartridges

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to near confluency in appropriate multi-well plates.

-

Supplement the cell culture medium with arachidonic acid (e.g., 10 µM) for a period to allow for its incorporation into cellular lipids (e.g., 24 hours).

-

Wash the cells with PBS to remove excess arachidonic acid.

-

Treat the cells with varying concentrations of t-BHP (e.g., 50-500 µM) in fresh serum-free medium for a desired time period (e.g., 30 minutes to 4 hours).[3][4]

-

-

Sample Collection and Extraction:

-

Collect the cell culture supernatant and the cell lysate.

-

Add an internal standard mixture (containing d8-9-HETE) to each sample.

-

Perform protein precipitation by adding cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Isolate the HETEs from the supernatant using solid-phase extraction as described in the previous protocol.

-

-

Sample Preparation for Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Quantitative Analysis of 9-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of HETE isomers.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 0.1% ammonium (B1175870) hydroxide.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or 0.1% ammonium hydroxide.

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic HETEs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

9-HETE: Precursor ion (m/z) 319.2 -> Product ions (m/z) 115.1, 155.1.

-

d8-9-HETE (Internal Standard): Precursor ion (m/z) 327.2 -> Product ions (m/z) 122.1, 161.1.

-

-

Source Parameters: Optimized for capillary voltage, source temperature, and gas flows.

-

Data Presentation: Quantitative Yields of HETE Isomers

Non-enzymatic oxidation of arachidonic acid results in the formation of a mixture of HETE isomers. The relative abundance of these isomers can vary depending on the specific experimental conditions. While precise yields are highly dependent on the experimental setup, the following table summarizes the general distribution of major HETE isomers observed in non-enzymatic peroxidation studies.

| HETE Isomer | Typical Relative Abundance | Key Characteristics |

| 5-HETE | Often the most abundant | A major product in various non-enzymatic systems. |

| 8-HETE | Moderate | Consistently detected in lipid peroxidation mixtures. |

| 9-HETE | Moderate | A significant product of arachidonic acid autoxidation. |

| 11-HETE | Moderate | Formed alongside other isomers during free radical attack. |

| 12-HETE | Moderate | Another key product of non-enzymatic peroxidation. |

| 15-HETE | High | Often found in significant amounts in non-enzymatic reactions. |

Note: The non-enzymatic process yields racemic mixtures of the R and S enantiomers for each HETE isomer. Chiral chromatography is required to separate and quantify the individual enantiomers.

Signaling Pathways and Logical Relationships

The non-enzymatic formation of 9-HETE is intrinsically linked to cellular signaling pathways associated with oxidative stress.

Increased levels of non-enzymatically generated 9-HETE can serve as a biomarker of oxidative stress. These lipid mediators can then participate in various downstream signaling events, contributing to the inflammatory response, modulation of ion channels, and other cellular processes. The racemic nature of non-enzymatically produced 9-HETE distinguishes it from the stereospecific products of enzymatic reactions, which can have different biological activities.

Conclusion

The non-enzymatic formation of 9-HETE from arachidonic acid is a fundamental process in the pathobiology of oxidative stress. Understanding the mechanisms and having robust experimental and analytical methods to study this process are crucial for researchers in academia and industry. The protocols and information provided in this guide offer a solid foundation for investigating the role of non-enzymatically derived 9-HETE in health and disease, and for the development of novel therapeutic strategies targeting oxidative damage.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecificity of Hydroxyeicosatetraenoic Acids (HETEs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid. These eicosanoids play pivotal roles in a vast array of physiological and pathophysiological processes, including inflammation, cell proliferation, angiogenesis, and cardiovascular function. The position of the hydroxyl group on the eicosanoid backbone defines the HETE regioisomer (e.g., 5-HETE, 12-HETE, 20-HETE). Crucially, the hydroxyl group can exist in one of two stereochemical configurations, designated as S or R enantiomers. This stereospecificity is not a trivial structural detail; it is a fundamental determinant of a HETE's biological activity, dictating its biosynthesis, receptor binding affinity, signaling pathway activation, and ultimate physiological effect. Understanding this stereochemical nuance is critical for accurately interpreting biological data and for the rational design of therapeutic agents targeting eicosanoid pathways. This guide provides an in-depth examination of HETE stereospecificity, covering their biosynthesis, distinct signaling functions, quantitative analysis, and the experimental protocols required for their study.

Stereospecific Biosynthesis of HETEs

HETEs are generated through three primary routes: lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzyme pathways, each conferring distinct regio- and stereoselectivity. Non-enzymatic autoxidation also occurs, typically yielding racemic mixtures.

-

Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the stereospecific insertion of molecular oxygen into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently reduced to HETEs.

-

5-LOX: Primarily produces 5S-HpETE, the precursor to 5S-HETE. This is a key pathway in inflammatory cells like neutrophils and eosinophils.[1][2]

-

12-LOX: Generates 12S-HpETE, the precursor to 12S-HETE, which is implicated in cancer progression and inflammation.[1][3]

-

15-LOX-1: In humans, this enzyme predominantly forms 15S-HpETE, leading to 15S-HETE.[1]

-

-

Cyclooxygenase (COX) Pathway: While primarily known for prostaglandin (B15479496) synthesis, COX-1 and COX-2 can also produce HETEs as by-products. Notably, this pathway is a source of 11R-HETE.

-

Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly the CYP4 family, are hydroxylases that produce a wide range of HETEs, including mid-chain HETEs and the ω-terminal 20-HETE. The stereoselectivity can vary; for instance, rat liver microsomal CYPs generate 12(R)-HETE with high enantioselectivity, while other regioisomers are produced as nearly racemic mixtures.

-

Non-Enzymatic Autoxidation: Free radical-mediated lipid peroxidation results in the non-specific oxidation of arachidonic acid, producing a racemic mixture (equal amounts of R and S enantiomers) of various HETEs.

Stereospecific Biological Functions and Signaling Pathways

The stereochemistry of HETEs is paramount to their function, as it dictates their interaction with specific G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades. Different enantiomers can elicit distinct, and sometimes opposing, biological effects.

-

5-HETE Series: 5S-HETE is a product of the 5-LOX pathway and can be further metabolized by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to 5-oxo-eicosatetraenoic acid (5-oxo-ETE). 5-oxo-ETE is a highly potent chemoattractant for inflammatory cells, particularly eosinophils and neutrophils, and exerts its effects through the OXE receptor (OXER1), a G-protein coupled receptor. This pathway is strongly implicated in allergic diseases like asthma.

-

12-HETE Series: 12S-HETE, the 12-lipoxygenase product, is a significant mediator in cancer biology. It promotes tumor cell proliferation, survival, and metastasis by activating its specific receptor, GPR31. In contrast, the biological roles of 12R-HETE are less defined but appear distinct.

-

15-HETE Series: 15S-HETE, produced by 15-LOX-1, often exhibits anti-inflammatory or protective effects. It may play a role in inhibiting cell cycle progression in prostate cancer cells, contrasting sharply with the pro-tumorigenic actions of 12S-HETE.

-

20-HETE: As a potent vasoconstrictor, 20-HETE is crucial in regulating vascular tone and blood pressure. It promotes endothelial dysfunction and inflammation by stimulating reactive oxygen species (ROS) production. Recent studies have identified GPR75 as a high-affinity receptor for 20-HETE, mediating its effects in vascular smooth muscle and endothelial cells.

Signaling Pathway Diagrams

Quantitative Data on HETE Stereoisomers

The precise quantification of individual HETE enantiomers is essential for understanding their roles in biology. Advances in chiral chromatography and mass spectrometry have enabled the accurate measurement of these isomers in complex biological matrices.

Table 1: Stereoisomer Ratios of HETEs Produced by Cultured Bovine Endothelial Cells Data from incubations with exogenous arachidonic acid.

| HETE Isomer | S/R Ratio (Average) | Predominant Enantiomer |

| 15-HETE | 1.5 | S |

| 11-HETE | Strict (R) stereospecificity | R |

| 13-HODE | 5.7 | S |

| 9-HODE | 0.2 | R |

| Hydroxyoctadecadienoic acids (HODEs) from linoleic acid are included for comparison of enzymatic activity. |

Table 2: Enantiomeric Concentrations of HETEs in Human Blood Samples Concentrations measured by chiral UHPLC-ECAPCI/HRMS.

| HETE Enantiomer | Plasma (ng/sample volume) | Serum (ng/sample volume) |

| 15(S)-HETE | ~0.2 | ~2.5 |

| 15(R)-HETE | Not Detected | ~1.0 |

| 12(S)-HETE | ~0.1 | ~4.0 |

| 12(R)-HETE | Not Detected | ~0.5 |

| 11(S)-HETE | Not Detected | ~0.3 |

| 11(R)-HETE | Not Detected | ~1.2 |

| 9(S)-HETE | Not Detected | ~0.5 |

| 9(R)-HETE | Not Detected | ~0.5 |

| 5(S)-HETE | ~0.1 | ~0.8 |

| 5(R)-HETE | Not Detected | ~0.2 |

| Data are approximate mean values derived from published graphs for illustrative purposes. Serum, collected after coagulation, shows significantly higher HETE levels due to platelet activation. |

Experimental Protocols

The accurate analysis of HETE stereoisomers requires meticulous and specialized methodologies to ensure proper separation, identification, and quantification.

Protocol for Chiral Analysis of HETEs in Biological Samples

This protocol outlines a typical workflow for the extraction and analysis of HETE enantiomers from samples like human whole blood, plasma, or serum.

1. Sample Collection and Preparation:

-

Collect human whole blood via venipuncture.

-

For plasma, use syringes containing an anticoagulant (e.g., 10 IU sodium heparin). Centrifuge to separate plasma.

-

For serum, allow whole blood to incubate at 37°C for 1 hour to facilitate coagulation, then centrifuge to separate serum.

-

Volunteers should refrain from medications, especially NSAIDs, for at least two weeks prior to donation.

2. Internal Standard Spiking:

-

To each sample, add a known amount of a stable-isotope-labeled internal standard, such as [²H₈]-15(S)-HETE, to correct for sample loss during extraction and analysis.

3. Lipid Extraction (Solid-Phase Extraction):

-

Acidify the sample with a weak acid (e.g., acetic acid).

-

Apply the sample to a conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a polar solvent (e.g., 15% methanol (B129727) in water) to remove hydrophilic impurities.

-

Elute the lipids with a nonpolar solvent (e.g., methyl formate (B1220265) or ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

4. Derivatization for Enhanced Sensitivity:

-

To increase ionization efficiency for mass spectrometry, derivatize the carboxyl group of the HETEs.

-

A common method is to form pentafluorobenzyl (PFB) esters. Reconstitute the dried lipid extract in acetonitrile (B52724) and react with PFB bromide in the presence of a catalyst (e.g., diisopropylethylamine) at room temperature.

5. Chiral Separation by UHPLC:

-

Reconstitute the derivatized sample in the mobile phase.

-

Inject the sample onto a chiral chromatography column (e.g., a polysaccharide-based chiral stationary phase).

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of hexane/isopropanol or a similar normal-phase solvent system. The specific gradient and solvents must be optimized for the column and analytes.

6. Detection and Quantification by Mass Spectrometry (MS):

-

Couple the UHPLC system to a high-resolution mass spectrometer.

-

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is a highly sensitive ionization technique for PFB-derivatized compounds.

-

Operate the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the derivatized HETEs (e.g., [M-PFB]⁻ ion at m/z 319.22).

-

Generate calibration curves using authentic standards for each enantiomer to quantify their concentrations in the biological samples.

Protocol for In Vitro Microsomal HETE Synthesis Assay

This protocol is used to assess the enzymatic activity of cytochrome P450 enzymes in producing HETEs and to screen for potential inhibitors.

1. Microsome Preparation:

-

Use commercially available pooled human liver or kidney microsomes, or microsomes from insect cells expressing specific recombinant CYP isoforms (e.g., CYP4F2, CYP4A11).

2. Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine:

-

Microsomal protein (0.1 to 0.5 mg).

-

Potassium phosphate (B84403) buffer (100 mmol/L, pH 7.4).

-

Arachidonic acid substrate (100 µmol/L).

-

The test compound (e.g., a potential inhibitor like sesamin) or vehicle control.

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

3. Reaction Initiation and Termination:

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., 1 mmol/L NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate for a defined period (e.g., 8 to 40 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a strong acid (e.g., 2 N HCl).

4. Extraction and Analysis:

-

Extract the eicosanoids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in mobile phase.

-

Analyze the generated HETEs using LC-MS/MS as described in the previous protocol (chiral separation may or may not be required depending on the specific CYP isoform's known stereoselectivity).

Conclusion

The stereochemical configuration of hydroxyeicosatetraenoic acids is a critical determinant of their biological function. Enzymatic pathways produce HETEs with high stereospecificity, leading to enantiomers with distinct and potent signaling activities mediated by specific receptors. In contrast, non-enzymatic autoxidation yields racemic mixtures with potentially different overall biological impacts. For researchers and drug development professionals, recognizing this stereospecificity is paramount. The use of advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, is not merely a methodological refinement but a fundamental necessity for the accurate investigation of HETE biology. A thorough understanding of HETE stereochemistry will continue to unlock new insights into complex disease processes and pave the way for the development of more selective and effective therapeutics targeting eicosanoid signaling pathways.

References

The Genesis of HETE Analysis: A Technical Guide to Discovery and Methodologies

An in-depth exploration of the discovery, history, and analytical techniques for hydroxyeicosatetraenoic acids (HETEs), tailored for researchers, scientists, and drug development professionals.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of bioactive lipid mediators derived from the oxygenation of arachidonic acid. Their discovery and the subsequent development of analytical methods to measure them have been pivotal in understanding their diverse roles in physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][2] This technical guide provides a comprehensive overview of the history of HETE analysis, from early rudimentary techniques to modern high-sensitivity methods. It details experimental protocols for their extraction and quantification and summarizes key quantitative data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with HETE analysis, offering a valuable resource for professionals in the field.

Discovery and Historical Perspective of HETE Analysis

The journey of HETE analysis has been marked by a continuous evolution of analytical technologies, each offering greater sensitivity, specificity, and resolution.

Early Investigations: Bioassays and Immunoassays

Initial studies on eicosanoids relied on bioassays, which, while foundational, often lacked the specificity to distinguish between different HETE isomers.[3] The advent of immunoassays, such as enzyme-linked immunosorbent assays (ELISA), provided a significant improvement in specificity.[4] However, these methods were still susceptible to cross-reactivity with structurally similar lipids and were limited in their ability to quantify multiple HETEs simultaneously.[5]

The Chromatographic Revolution: GC-MS and HPLC

The introduction of chromatographic techniques in the latter half of the 20th century revolutionized the analysis of HETEs.

Gas chromatography coupled with mass spectrometry (GC-MS) emerged as a powerful tool for the separation and identification of HETEs. Early GC-MS methods required chemical derivatization to increase the volatility of the HETEs, typically involving the conversion of the carboxylic acid and hydroxyl groups to their methyl ester and trimethylsilyl (B98337) ether derivatives, respectively. While providing structural information, these methods were often laborious and could introduce artifacts.

High-performance liquid chromatography (HPLC) offered a significant advantage by allowing the analysis of underivatized HETEs. Initial HPLC methods utilized normal-phase chromatography with UV detection. The development of reversed-phase HPLC further enhanced separation capabilities, allowing for the resolution of various HETE isomers based on their polarity.

The Modern Era: LC-MS/MS and Chiral Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for HETE analysis. This technique offers unparalleled sensitivity, specificity, and the ability to perform multiplexed analysis of a wide range of eicosanoids in a single run.

A critical advancement has been the development of chiral chromatography, which enables the separation of HETE enantiomers (R and S forms). This is crucial because the stereochemistry of HETEs is often indicative of their biosynthetic origin (enzymatic vs. non-enzymatic) and can dictate their biological activity. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) now allows for the rapid and sensitive chiral analysis of HETEs in complex biological matrices.

Quantitative Analysis of HETEs in Biological Systems

The concentration of HETEs can vary significantly depending on the biological matrix, cell type, and physiological or pathological state. The following tables summarize representative quantitative data for various HETEs in different biological samples.

Table 1: HETE Concentrations in Human Plasma and Serum

| HETE Isomer | Plasma Concentration (ng/mL) | Serum Concentration (ng/mL) | Citation(s) |

| 5(R)-HETE | 1.64 ± 0.3 | 7.26 ± 0.6 | |

| 5(S)-HETE | Not Reported | 10.59 ± 1.2 | |

| 8(R)-HETE | Not Reported | 6.86 ± 0.5 | |

| 8(S)-HETE | Not Reported | 4.44 ± 0.4 | |

| 9(R)-HETE | Not Reported | 5.48 ± 0.4 | |

| 9(S)-HETE | Not Reported | 5.58 ± 0.5 | |

| 11(R)-HETE | Not Reported | 0.54 ± 0.1 | |

| 11(S)-HETE | Not Reported | 3.05 ± 0.2 | |

| 12(R)-HETE | Not Reported | 11.16 ± 2 | |

| 12(S)-HETE | Not Reported | 1,849 ± 308 | |

| 15(R)-HETE | Not Reported | 12.74 ± 1.2 | |

| 15(S)-HETE | Not Reported | 42.75 ± 5.2 |

Data are presented as mean ± SEM.

Table 2: 20-HETE Concentrations in Human Neutrophils and Platelets

| Condition | Neutrophil 20-HETE Release (pg/106 cells) | Platelet 20-HETE Release (pg/108 cells) | Citation(s) |

| Basal | Undetectable | Undetectable | |

| Angiotensin II (1 µM) | ~25 | ~0.25 | |

| Endothelin-1 (1 µM) | ~30 | ~0.3 | |

| Calcium Ionophore (2.5 µg/mL) | ~45 | ~0.4 |

Values are approximated from graphical data.

Table 3: HETE Concentrations in Rat Tissues

| HETE Isomer | Brain (pmol/mg) | Liver (pmol/mg) | Kidney (pmol/mg) | Small Intestine (pmol/mg) | Citation(s) |

| 5-HETE | ~0.1 | ~0.2 | ~0.15 | ~0.3 | |

| 8-HETE | ~0.05 | ~0.1 | ~0.08 | ~0.15 | |

| 9-HETE | ~0.08 | ~0.12 | ~0.1 | ~0.2 | |

| 11-HETE | ~0.12 | ~0.15 | ~0.12 | ~0.25 | |

| 12-HETE | ~0.2 | ~0.3 | ~0.25 | ~0.5 | |

| 15-HETE | ~0.15 | ~0.25 | ~0.2 | ~0.4 | |

| 20-HETE | ~0.3 | ~0.5 | ~0.4 | ~0.8 |

Values are approximated from graphical data and represent total HETE (R and S enantiomers).

Experimental Protocols for HETE Analysis

Accurate and reproducible quantification of HETEs requires meticulous sample preparation and analysis. The following sections provide detailed methodologies for the key steps in HETE analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of HETEs from biological matrices prior to chromatographic analysis.

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Water (HPLC or ultrapure)

-

Formic Acid (for pH adjustment)

-

Internal Standard (e.g., deuterated HETE)

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Protocol:

-

Sample Acidification: Acidify the biological sample (e.g., plasma, cell culture media) to a pH of approximately 3.5-4.0 with dilute formic acid.

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 2 mL of ethyl acetate.

-

Wash the cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the acidified sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

-

Washing:

-

Wash the cartridge with 2 mL of water to remove polar interferences.

-

Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

-

-

Elution: Elute the HETEs with 2 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent compatible with the LC-MS system (e.g., 100 µL of 50:50 methanol:water).

GC-MS Analysis (Historical Method)

Derivatization:

-

Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or BF3/methanol.

-

Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: A gradient from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 300°C).

-

MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic fragment ions for each HETE derivative.

UHPLC-MS/MS Analysis (Modern Method)

Chromatographic Conditions for Chiral Separation:

-

Column: A chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Controlled, often around 40°C.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each HETE isomer and the internal standard. For example, a common transition for HETEs is m/z 319.2 -> [specific fragment ion].

Visualizing HETE Pathways and Workflows

HETE Biosynthesis Pathways

HETEs are synthesized from arachidonic acid via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) monooxygenases.

Caption: Major enzymatic pathways for the biosynthesis of HETEs from arachidonic acid.

General Workflow for HETE Analysis

The analytical workflow for HETE quantification involves several key steps, from sample collection to data analysis.

Caption: A generalized experimental workflow for the analysis of HETEs.

Signaling Pathway of 12(S)-HETE

12(S)-HETE is a well-studied HETE that activates multiple downstream signaling cascades involved in cell migration, proliferation, and survival.

Caption: Simplified signaling cascade initiated by 12(S)-HETE.

Conclusion

The field of HETE analysis has undergone a remarkable transformation, driven by advancements in analytical chemistry. From the early days of non-specific bioassays to the current era of high-resolution, chiral mass spectrometry, our ability to accurately measure these potent lipid mediators has profoundly impacted our understanding of their roles in health and disease. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians, facilitating further discoveries in this exciting and dynamic field. The continued refinement of analytical techniques will undoubtedly uncover new HETE species and elucidate their complex signaling networks, paving the way for novel therapeutic interventions targeting these pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxfordbiomed.com [oxfordbiomed.com]

An In-depth Technical Guide to 9(S)-HETE Biosynthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-hydroxyeicosatetraenoic acid, or 9(S)-HETE, is a stereospecific bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the eicosanoid family, it is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and signaling. An understanding of its biosynthesis and metabolic fate is crucial for researchers and professionals involved in drug discovery and development targeting inflammatory and proliferative diseases. This technical guide provides a comprehensive overview of the core pathways of 9(S)-HETE synthesis and metabolism, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

9(S)-HETE Biosynthesis

The synthesis of 9(S)-HETE from arachidonic acid is a multi-step enzymatic process primarily involving lipoxygenases and cytochrome P450 enzymes.

Lipoxygenase-Mediated Pathway

The predominant route for 9(S)-HETE production is through the action of 9-lipoxygenase (9-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the C-9 position, forming the unstable hydroperoxy intermediate, 9(S)-hydroperoxyeicosatetraenoic acid (9(S)-HpETE). Subsequently, 9(S)-HpETE is rapidly reduced to the more stable 9(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases.

Cytochrome P450-Mediated Pathway

Various cytochrome P450 (CYP) monooxygenases can also catalyze the formation of 9-HETE from arachidonic acid. While the CYP450 pathway often produces a racemic mixture of (R) and (S) enantiomers, certain isoforms may exhibit stereoselectivity. For instance, rat liver microsomal CYPs have been shown to produce 9(S)-HETE[1]. Although specific human CYP isoforms predominantly responsible for 9(S)-HETE are still under full investigation, members of the CYP4F, CYP4A, and CYP2J families are known to metabolize arachidonic acid to various HETEs and could contribute to the 9-HETE pool[2][3][4].

Metabolic Pathways of 9(S)-HETE

Once formed, 9(S)-HETE can undergo several metabolic transformations, leading to its inactivation or conversion into other bioactive molecules.

Oxidation to 9-oxo-HETE

A primary metabolic route for HETEs is oxidation of the hydroxyl group to a ketone. While specific dehydrogenases for 9-HETE have not been extensively characterized, it is known that other HETE isomers are substrates for hydroxyeicosanoid dehydrogenases (HEDHs)[5]. This conversion of 9(S)-HETE to 9-oxo-eicosatetraenoic acid (9-oxo-ETE) likely represents a key step in its metabolic clearance. There is evidence for HEDH enzymes that act on other HETE isomers, and it is plausible that a similar enzyme metabolizes 9(S)-HETE.

Esterification into Phospholipids

9(S)-HETE can be esterified into the sn-2 position of phospholipids, a process that may serve as a mechanism for its storage and subsequent release upon cellular stimulation. This incorporation into cell membranes can modulate membrane properties and sequester the bioactive lipid, regulating its availability for signaling purposes.

Further Metabolism

The metabolic fate of 9-oxo-ETE is not fully elucidated but may involve further reduction or conjugation for excretion. Additionally, like other fatty acids, 9(S)-HETE and its metabolites could potentially undergo chain shortening through peroxisomal β-oxidation, although specific studies on this pathway for 9(S)-HETE are limited.

Quantitative Data

Quantitative understanding of the enzymatic processes in 9(S)-HETE biosynthesis is essential for kinetic modeling and drug development. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters for HETE Formation from Arachidonic Acid

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450 or s-1) | Source Organism/System |

| Soybean Lipoxygenase-1 | Arachidonic Acid | 15(S)-HpETE, 8,15-diHETE, 5,15-diHETE | 8.5 ± 0.5 | 225 ± 7 s-1 | Soybean |

| Human CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 min-1 | Human Liver Microsomes |

| Human CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 min-1 | Human Liver Microsomes |

| Human CYP2J2 | Arachidonic Acid | 14,15-EET | Substrate inhibition above 20-30 µM (Ks = 31 µM) | N/A | Recombinant Human |

Note: Specific kinetic data for human 9-lipoxygenase and for 9(S)-HETE production by specific human CYP isoforms are limited in the literature. The provided data for soybean lipoxygenase and for 20-HETE formation by CYPs offer a comparative context.

Table 2: Cellular and Plasma Concentrations of 9-HETE

| Analyte | Biological Matrix | Condition | Concentration (ng/mL or ng/106 cells) | Reference |

| 9(R)-HETE | Human Plasma | Zymosan stimulated (4h) | 1.56 ± 0.2 | |

| 9(S)-HETE | Human Plasma | Zymosan stimulated (24h) | 3.38 ± 0.5 | |

| 9(R)-HETE | Human Serum | Coagulated blood | 5.48 ± 0.4 | |

| 9(S)-HETE | Human Serum | Coagulated blood | 5.58 ± 0.5 | |

| 12(S)-HETE (for comparison) | Human Platelets | Basal | 3.56 ± 1.22 | |

| 5-HETE (for comparison) | Human Neutrophils | LPS/fMLP stimulated | 0.55 ± 0.18 |

Experimental Protocols

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted for the general measurement of lipoxygenase activity, which can be applied to enzymes that produce conjugated diene hydroperoxides, including 9-LOX.

Principle: Lipoxygenases convert polyunsaturated fatty acids like arachidonic or linoleic acid into hydroperoxides containing a conjugated diene system, which absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Enzyme preparation (e.g., purified 9-LOX, cell lysate)

-

Substrate solution: Arachidonic acid or linoleic acid (e.g., 10 mM stock in ethanol)

-

Reaction buffer: e.g., 0.1 M Tris-HCl, pH 7.4

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the reaction buffer and the enzyme preparation.

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to a final concentration in the range of 10-100 µM.

-

Immediately start monitoring the increase in absorbance at 234 nm for a defined period (e.g., 2-5 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε234 ≈ 25,000 M-1cm-1).

Quantification of 9(S)-HETE by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 9(S)-HETE from biological samples using liquid chromatography-tandem mass spectrometry.

Principle: 9(S)-HETE is extracted from the biological matrix, separated from other lipids by reverse-phase liquid chromatography, and then detected and quantified by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Chiral chromatography is necessary to resolve the (S) and (R) enantiomers.

Materials:

-

LC-MS/MS system with electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Internal standard (e.g., deuterated 9-HETE-d8)

-

Solvents: Methanol (B129727), acetonitrile (B52724), water, formic acid (all LC-MS grade)

-

Biological sample (e.g., plasma, cell culture supernatant)

Procedure:

-

Sample Preparation and Extraction:

-

Thaw the biological sample on ice.

-

Add an internal standard (e.g., 9-HETE-d8) to the sample.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances. Condition the C18 cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and then elute the HETEs with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the chiral LC column.

-

Perform a gradient elution to separate the HETE isomers. A typical mobile phase system would be a gradient of acetonitrile in water with 0.1% formic acid.

-

The mass spectrometer is operated in negative ion ESI mode.

-

Set up an MRM transition for 9-HETE (e.g., m/z 319.2 -> specific fragment ion) and the internal standard.

-

Quantify the amount of 9(S)-HETE by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

-

Conclusion

This technical guide has provided a detailed overview of the biosynthesis and metabolic pathways of 9(S)-HETE. The formation of this bioactive lipid is a complex process involving multiple enzymatic systems, and its subsequent metabolism leads to a variety of downstream products. The provided quantitative data, while highlighting areas where further research is needed, offers a basis for understanding the kinetics of these pathways. The detailed experimental protocols serve as a practical resource for researchers investigating the role of 9(S)-HETE in health and disease. A deeper understanding of these pathways is paramount for the development of novel therapeutic strategies targeting the modulation of 9(S)-HETE levels and activity.

References

- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of 10 CYP4A11 allelic variants to evaluate the effect of genotype on arachidonic acid ω-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Cytochrome P450 Metabolites of Arachidonic Acid in Nephrology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9(S)-HETE-d8: Properties, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9(S)-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid (9(S)-HETE-d8), its application as an internal standard in quantitative analysis, and the biological significance of its non-deuterated analog, 9(S)-HETE.

Core Physical and Chemical Properties

This compound is a deuterated derivative of 9(S)-HETE, a monohydroxy fatty acid derived from arachidonic acid. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 9-HETE.

| Property | Value |

| Formal Name | 9(S)-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid |

| Molecular Formula | C₂₀H₂₄D₈O₃ |

| Formula Weight | 328.5 |

| Purity | ≥99% deuterated forms (d₁-d₈) |

| Formulation | A solution in acetonitrile (B52724) or ethanol |

| Storage | -20°C |

| Stability | ≥ 2 years at -20°C |

Biological Significance of 9(S)-HETE

9(S)-HETE is an endogenous eicosanoid formed from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] It functions as a signaling molecule with notable biological activities. A key role of 9(S)-HETE is its activity as an agonist of the retinoid X receptor gamma (RXRγ), a nuclear receptor that regulates gene transcription involved in various physiological processes.[1] The activation of RXRγ by 9(S)-HETE can influence cellular growth, differentiation, and metabolism.

Biosynthesis of 9(S)-HETE

The formation of 9(S)-HETE is a result of the enzymatic oxidation of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. This conversion is primarily catalyzed by specific cytochrome P450 monooxygenases.

Signaling Pathway via RXRγ Activation

Upon its formation, 9(S)-HETE can translocate to the nucleus and bind to the ligand-binding domain of RXRγ. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.

Experimental Protocols: Quantification of 9-HETE using this compound

The primary application of this compound is as an internal standard for the accurate quantification of 9-HETE in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for eicosanoid analysis.

Materials and Reagents

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

9-HETE analytical standard

-

LC-MS grade solvents: acetonitrile, methanol (B129727), water, formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, cell lysate)

-

Vortex mixer, centrifuge, nitrogen evaporator

Experimental Workflow

Detailed Methodologies

1. Preparation of Standards and Samples:

-

Prepare a series of calibration standards by spiking known concentrations of 9-HETE into a blank matrix.

-

For each unknown sample, aliquot a defined volume (e.g., 100 µL of plasma).

-

Add a fixed amount of this compound internal standard solution to all calibration standards, quality controls, and unknown samples.

2. Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Acidify the samples with a dilute acid (e.g., formic acid) to a pH of ~3.5.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

-

Elute the analytes (9-HETE and this compound) with a high-percentage organic solvent (e.g., methanol or acetonitrile).

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a reverse-phase C18 column with a gradient elution using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is optimized to achieve chromatographic separation of 9-HETE from other isomers and matrix components.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 9-HETE and this compound.

-

9-HETE transition (example): m/z 319.2 → m/z 115.1

-

This compound transition (example): m/z 327.2 → m/z 120.1

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of 9-HETE to this compound against the concentration of the 9-HETE standards.

-

Determine the concentration of 9-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 9-HETE in complex biological matrices. Understanding its physical and chemical properties, along with the biological roles of its non-deuterated counterpart, is crucial for researchers in the fields of lipidomics, pharmacology, and drug development. The provided methodologies offer a robust framework for the application of this compound in quantitative bioanalysis, enabling deeper insights into the physiological and pathological roles of this important eicosanoid.

References

Methodological & Application

Application Note: Quantitative Analysis of 9(S)-HETE in Biological Matrices using 9(S)-HETE-d8 as an Internal Standard by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(S)-Hydroxyeicosatetraenoic acid, or 9(S)-HETE, is a bioactive lipid metabolite of arachidonic acid formed through enzymatic pathways involving lipoxygenases and cytochrome P450, as well as non-enzymatic lipid peroxidation. As a signaling molecule, 9(S)-HETE is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Accurate quantification of 9(S)-HETE in biological matrices such as plasma and serum is crucial for understanding its role in disease and for the development of novel therapeutics.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for the sensitive and specific quantification of lipid mediators. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring data accuracy and precision. 9(S)-HETE-d8, a deuterated analog of 9(S)-HETE, serves as an ideal internal standard due to its similar chemical and physical properties to the endogenous analyte. This application note provides a detailed protocol for the quantification of 9(S)-HETE in biological samples using this compound as an internal standard with LC-MS.

Signaling Pathway of 9-HETE

9-HETE, along with other hydroxyeicosatetraenoic acids, can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. This signaling cascade plays a role in lipid metabolism and inflammation.

Figure 1: Simplified signaling pathway of 9(S)-HETE through PPAR activation.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedures for sample preparation, LC-MS analysis, and data processing.

Materials and Reagents

-

9(S)-HETE standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)

-

LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human plasma/serum samples

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Experimental Workflow

The overall experimental process involves sample preparation, including the addition of the internal standard and extraction of the analyte, followed by LC-MS analysis and subsequent data processing to quantify the amount of 9(S)-HETE.

Figure 2: General workflow for the quantification of 9(S)-HETE.

Sample Preparation Protocol

-

Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 200 µL of the sample into a clean polypropylene (B1209903) tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each sample, calibration standard, and quality control (QC) sample. Vortex briefly. A final concentration of approximately 4 ng/mL of the internal standard is a good starting point and can be optimized based on instrument sensitivity.[1]

-

Protein Precipitation (Optional but Recommended): Add 600 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS Method

The following are typical starting parameters that should be optimized for the specific instrument and column used.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 90:10 v/v) |

| Gradient | Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode |

| MRM Transitions | See Table 2 |

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The precursor ion for HETEs is typically the [M-H]⁻ ion. The product ions result from fragmentation of the precursor ion in the collision cell.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 9(S)-HETE | 319.2 | 115.1 | 15 - 25 |

| This compound | 327.2 | 120.1 | 15 - 25 |

| Note: The exact m/z values and collision energies should be optimized for the specific instrument used. |

Data Presentation

The following table summarizes representative concentrations of 9(S)-HETE found in human plasma and serum, demonstrating the typical levels that can be expected in biological samples.

| Biological Matrix | 9(S)-HETE Concentration (ng/mL) | Reference |

| Human Serum | 5.58 ± 0.5 | [2] |

| Human Plasma | Not explicitly quantified, but detectable at lower levels than in serum | [2][3] |

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of 9(S)-HETE in biological matrices using this compound as an internal standard by LC-MS. The use of a deuterated internal standard is essential for correcting analytical variability and achieving accurate and precise results. The detailed experimental procedures and established LC-MS parameters offer a robust starting point for researchers, scientists, and drug development professionals investigating the role of 9(S)-HETE in health and disease. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the reliability of the assay for its intended application.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of 19 types of para-arachidonic acids in five types of plasma/serum by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 9-HETE in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard

For research, scientific, and drug development professionals.

This application note provides a detailed protocol for the quantification of 9-hydroxyeicosatetraenoic acid (9-HETE) in biological matrices, such as plasma, urine, or cell culture media. The method utilizes a stable isotope-labeled internal standard, 9(S)-HETE-d8, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

9-HETE is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by lipoxygenases and cytochrome P450 enzymes. It is implicated in various physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. Accurate quantification of 9-HETE is crucial for understanding its role in disease and for the development of novel therapeutics. This protocol describes a robust and sensitive method for 9-HETE quantification using a deuterated internal standard to correct for matrix effects and variations during sample preparation and analysis.

Experimental Workflow

The overall experimental workflow for the quantification of 9-HETE is depicted in the following diagram.

Application Notes and Protocols for Eicosanoid Analysis in Brain Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosanoids are a class of bioactive lipid mediators derived from the oxidation of arachidonic acid (AA) and other polyunsaturated fatty acids (PUFAs).[1] In the central nervous system (CNS), eicosanoids are crucial signaling molecules involved in a myriad of physiological processes, including neuroinflammation, synaptic plasticity, cerebral blood flow, and sleep regulation.[1][2] Dysregulation of eicosanoid signaling has been implicated in the pathology of various neurodegenerative diseases, such as Alzheimer's disease, and in the response to brain injury.[1][2]

Accurate quantification of these transient and low-abundance molecules in brain tissue presents significant analytical challenges. This document provides detailed application notes and standardized protocols for the sample preparation of brain tissue for eicosanoid analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used and highly sensitive analytical technique.

Core Principles of Sample Preparation

The primary goals of sample preparation for eicosanoid analysis are to:

-

Prevent artificial eicosanoid generation: Eicosanoid synthesis can be triggered by mechanical disruption of tissues.

-

Inhibit auto-oxidation: PUFAs and their metabolites are highly susceptible to non-enzymatic oxidation.

-

Efficiently extract eicosanoids from the complex brain matrix.

-

Remove interfering substances that can suppress ionization in mass spectrometry.

-

Ensure accurate quantification through the use of appropriate internal standards.

Experimental Protocols

Protocol 1: Brain Tissue Collection and Initial Processing

Objective: To collect and stabilize brain tissue to prevent ex-vivo eicosanoid formation.

Materials:

-

Liquid nitrogen

-

Pre-chilled sterile surgical tools

-

Phosphate-buffered saline (PBS), ice-cold

-

Inhibitor cocktail (e.g., indomethacin (B1671933) to inhibit cyclooxygenases, and a general antioxidant like butylated hydroxytoluene (BHT)).

-

Cryovials

Procedure:

-

Following euthanasia, immediately decapitate the animal.

-

Rapidly dissect the brain region of interest using pre-chilled surgical tools.

-

Rinse the tissue briefly with ice-cold PBS to remove any blood contaminants.

-

Immediately snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Store the frozen tissue at -80°C until further processing. For long-term stability, storage at -80°C is crucial.

Protocol 2: Brain Tissue Homogenization

Objective: To disrupt the tissue and release intracellular eicosanoids into a solvent containing antioxidants and internal standards.

Materials:

-

Frozen brain tissue

-